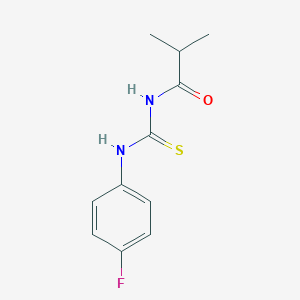

N-(4-fluorophenyl)-N'-isobutyrylthiourea

説明

N-(4-fluorophenyl)-N'-isobutyrylthiourea is a thiourea derivative characterized by a 4-fluorophenyl group attached to one nitrogen atom and an isobutyryl group (a branched acyl moiety) on the adjacent nitrogen. Its molecular formula is C₁₁H₁₂FN₂OS, with a molecular weight of 256.30 g/mol (calculated from and ). The compound exhibits a melting point of 181–182°C and demonstrates characteristic IR absorption bands for C=O (1595 cm⁻¹), C=S (1340 cm⁻¹), and C-F (1223 cm⁻¹) (). The isobutyryl group introduces steric bulk, which may affect crystallinity and solubility compared to linear acyl analogs.

特性

分子式 |

C11H13FN2OS |

|---|---|

分子量 |

240.3 g/mol |

IUPAC名 |

N-[(4-fluorophenyl)carbamothioyl]-2-methylpropanamide |

InChI |

InChI=1S/C11H13FN2OS/c1-7(2)10(15)14-11(16)13-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H2,13,14,15,16) |

InChIキー |

AWYALKYWLLGHTM-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)F |

正規SMILES |

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Thiourea derivatives are highly tunable, with structural variations impacting physical, chemical, and biological properties. Below is a detailed comparison of N-(4-fluorophenyl)-N'-isobutyrylthiourea with structurally related compounds.

Halogen-Substituted Thioureas

- For example, in maleimide derivatives, inhibitory potency against monoacylglycerol lipase (MGL) remains consistent across halogenated analogs (IC₅₀ ≈ 4–7 μM) ().

Acyl Group Variations

- Key Observations: Branched acyl groups (e.g., isobutyryl) may reduce crystallinity compared to planar benzoyl groups due to steric hindrance, as seen in N-(4-fluorobenzoyl) analogs ().

Structural and Spectroscopic Comparisons

- Hydrogen Bonding: N-(4-fluorophenyl)-N'-isobutyrylthiourea exhibits N-H···S and N-H···O hydrogen bonds, stabilizing its crystal lattice (similar to N-biphenyl thioureas in ). In contrast, N-(4-phenoxyphenyl)-N'-phenylthiourea () forms N-H···S and π-π interactions, showing how aryl substituents influence packing.

- IR Spectroscopy: The C-F stretch at 1223 cm⁻¹ () is distinct from C-Cl stretches (~750–550 cm⁻¹), aiding in structural differentiation. Thioureas with nitro groups (e.g., ) show additional NO₂ stretches near 1520 cm⁻¹.

Research Findings and Implications

- Synthetic Accessibility : The compound is synthesized via condensation of 4-fluoroaniline with isobutyryl isothiocyanate, yielding 61% (). This contrasts with N-biphenyl thioureas, which require refluxing biphenyl carbonyl chlorides ().

- Drug-Likeness : Thioureas with fluorine and branched acyl groups often exhibit favorable logP values (~2.5–3.5), suggesting moderate lipophilicity suitable for membrane permeability (extrapolated from and ).

- Unresolved Questions : The impact of the isobutyryl group on biological activity remains unexplored. Comparative studies with benzoyl analogs (e.g., ) could clarify structure-activity relationships.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。